molecular formula C7HBrF6 B8570123 1-Bromo-2,4,5-trifluoro-3-(trifluoromethyl)benzene CAS No. 118829-13-3

1-Bromo-2,4,5-trifluoro-3-(trifluoromethyl)benzene

Cat. No. B8570123
M. Wt: 278.98 g/mol
InChI Key: BFYQFRIUYMSUIE-UHFFFAOYSA-N
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Patent
US04780468

Procedure details

A solution of n-butyl lithium (2.6M in hexanes, 9.6 mL, 25 mmol) was added dropwise through an addition funnel over 15 minutes to a solution of 1-bromo-2,4,5-trifluoro-3-(trifluoromethyl)benzene (7.00 g, 25 mmol) in ether (100 mL) stirred under N2 at -78°. After 5 minutes the rxn mixture was rapidly blown by catheter onto a suspension of dry ice (100 g) in ether (100 mL). After 5 minutes TFA (2 mL) was added to this. When the solution had warmed up to 20° C., it was washed with diluted HCl (0.5M, 20 mL), and extracted with dilute base (0.5N, 2×50 mL). The combined basic extracts were washed with ether (25 mL), made acidic with concentrated HCl (≈4 mL) and extracted with ether (3×50 mL). The combined ethereal extracts were washed with water (50 mL), saturated brine (50 mL) and dried (MgSO 4). The solvent was removed under reduced pressure to give 2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid (4.21 g, 69%) as white microscopic needles; mp 87°-90° C. Nmr (CDCl3) δ 11.80 (1H, br s, OH), 8.05 (1H, d of t, Jd =6 Hz, Jt =9 Hz, aromatic). IR (KBr) 1721, 1636, 1511, 1464, 1424, 1328, 1256, 1154, 928 cm-1. M⊕ 244 (56).
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[C:8]=1[F:19].[C:20](=[O:22])=[O:21].C(O)(C(F)(F)F)=O>CCOCC>[F:19][C:8]1[C:9]([C:15]([F:18])([F:17])[F:16])=[C:10]([F:14])[C:11]([F:13])=[CH:12][C:7]=1[C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1)F)F)C(F)(F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred under N2 at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
it was washed with diluted HCl (0.5M, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
with dilute base (0.5N, 2×50 mL)
WASH
Type
WASH
Details
The combined basic extracts were washed with ether (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water (50 mL), saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO 4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1C(F)(F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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